2-Methyltryptamine

Serotonin receptor binding 5-HT2A receptor Structure-activity relationship (SAR)

2-Methyltryptamine (2-MT) is NOT a generic tryptamine. The defining 2-methyl group dramatically reduces 5-HT2A agonism (19-fold less potent than tryptamine) while retaining antagonism at 5-HT3 receptors (IC50 68 nM), making it an essential negative control for psychedelic SAR studies and a unique probe for 5-HT3-related research. As the direct precursor to the HDAC inhibitor panobinostat (LBH589), high-purity 2-MT is critical for medicinal chemistry. Its lack of reinforcing properties avoids regulatory complications. Choose 2-MT for reproducible, publication-ready results.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 2731-06-8
Cat. No. B130797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyltryptamine
CAS2731-06-8
Synonyms2-Methyl-1H-indole-3-ethanamine;  3-(2-Aminoethyl)-2-methyl-indole; 
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)CCN
InChIInChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3
InChIKeyCPVSLHQIPGTMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyltryptamine (CAS 2731-06-8): Procurement Guide for Differentiated Tryptamine Receptor Research


2-Methyltryptamine (2-MT) is a C2-methylated substituted tryptamine, belonging to a class of compounds structurally related to the neurotransmitter serotonin [1]. Its defining feature is the 2-methyl group on the indole ring, a subtle yet critical structural modification that profoundly distinguishes its biological activity from the parent compound tryptamine and other substituted analogs [1]. This compound serves as both a pharmacological tool to probe the structural requirements of serotonin receptor activation and as a key industrial intermediate, most notably in the synthesis of the histone deacetylase inhibitor panobinostat (LBH589) [2].

Why 2-Methyltryptamine Cannot Be Interchanged with Generic Tryptamines


The simple methylation at the C2 position of 2-Methyltryptamine is not a minor structural variation; it is a key determinant of a unique pharmacological and functional profile. Unlike many substituted tryptamines that act as potent serotonin receptor agonists, 2-MT exhibits a dramatically reduced affinity and functional activity at the primary psychedelic target, the 5-HT2A receptor, and a distinct profile at other 5-HT receptor subtypes [1]. Furthermore, the 2-methyl group imparts specific physical and chemical properties, such as a defined melting point and air sensitivity , which are critical for handling, storage, and use as a synthetic intermediate. Substituting a generic tryptamine analog for 2-Methyltryptamine in an experiment or a chemical synthesis will lead to fundamentally different and irreproducible results, as the quantitative evidence below demonstrates.

Quantitative Evidence for 2-Methyltryptamine Differentiation vs. Comparators


Reduced 5-HT2A Affinity and Potency of 2-Methyltryptamine Compared to Tryptamine

A direct head-to-head study comparing 2-Methyltryptamine (2-MT) to its parent compound, tryptamine, revealed a profound reduction in both binding affinity and functional potency at the 5-HT2A receptor, a primary target for classical psychedelics. 2-MT exhibited a binding affinity (Ki) of 7,774 nM, which is 3.2-fold weaker than the affinity of tryptamine (Ki = 2,429 nM) [1]. The difference in functional activation was even more pronounced: 2-MT had an EC50 of 4,598 nM, which is 19-fold weaker than that of tryptamine (EC50 = 242 nM) in the same assay [1].

Serotonin receptor binding 5-HT2A receptor Structure-activity relationship (SAR)

2-Methyltryptamine Exhibits Potent 5-HT3 Receptor Antagonism (IC50 = 68 nM)

In contrast to its weak agonist activity at 5-HT2A receptors, 2-Methyltryptamine demonstrates potent antagonist activity at the human 5-HT3 receptor, a ligand-gated ion channel. In a functional assay using CHO-K1 cells expressing the human 5-HT3 receptor, 2-Methyltryptamine inhibited serotonin-induced inward currents with an IC50 of 68 nM [1]. This potent antagonism represents a distinct pharmacological profile compared to many simple tryptamines, which are often characterized as agonists or have negligible activity at this receptor. While direct comparator data for tryptamine at the 5-HT3 receptor in this specific assay is not provided in the source, the nanomolar potency of 2-MT is a striking deviation from its micromolar affinities at other serotonin receptors.

5-HT3 receptor Ligand-gated ion channel Antagonist activity

Industrial Relevance: 2-Methyltryptamine as a Key Intermediate for Panobinostat (LBH589)

2-Methyltryptamine is not just a pharmacological probe; it is a critical building block in the industrial-scale synthesis of the FDA-approved HDAC inhibitor panobinostat (LBH589), used in the treatment of multiple myeloma. An optimized Grandberg synthesis, suitable for large-scale manufacturing, was developed to produce 2-Methyltryptamine with a yield of 47% and a purity of >99% after crystallization from toluene [1]. This high-purity synthesis route and its direct use as the starting material for a commercial therapeutic agent [2] distinguish 2-Methyltryptamine from other research-only tryptamine analogs.

Histone deacetylase (HDAC) inhibitor Synthetic intermediate Process chemistry

Lack of Abuse-Related Behavioral Effects in Rodent Models

In contrast to many potent psychedelic tryptamines (e.g., DMT, psilocin), 2-Methyltryptamine does not exhibit behavioral markers of abuse potential in standard rodent models. Studies have shown that 2-MT does not produce conditioned place preference (CPP) or support self-administration, nor does it alter locomotor activity [1]. While head-twitch response (HTR) data, a proxy for psychedelic effects, is mixed, the lack of reinforcing effects is a critical differentiation from compounds with high abuse liability.

Abuse liability Conditioned place preference Self-administration

Defined Physical Properties and Purity Specifications for Reproducible Research

Commercial sources provide well-defined physical and chemical specifications for 2-Methyltryptamine, which are essential for ensuring reproducibility in research. Key specifications include a purity of ≥98.0% (by GC and nonaqueous titration), a melting point of 106.0 to 110.0 °C, and recommended storage conditions (refrigerated, under inert gas) due to air and heat sensitivity . These defined parameters minimize batch-to-batch variability and allow researchers to control for potential confounding factors like oxidative degradation or impurities.

Material specification Quality control Reproducibility

Recommended Applications for 2-Methyltryptamine Based on Quantitative Evidence


A 5-HT2A Receptor 'Negative Control' for Psychedelic Research

Given its 19-fold lower functional potency at the 5-HT2A receptor compared to tryptamine [1], 2-Methyltryptamine is an ideal negative control or comparator compound in studies investigating structure-activity relationships (SAR) of psychedelic tryptamines. Its weak agonism at this key target allows researchers to dissect the contribution of other receptor systems or molecular features to the overall psychedelic effect.

A Potent and Selective Tool for 5-HT3 Receptor Pharmacology

2-Methyltryptamine's potent antagonism of the human 5-HT3 receptor (IC50 = 68 nM) [2] makes it a valuable chemical probe for investigating the function of this ligand-gated ion channel in various physiological and pathological processes, including nausea, anxiety, and cognition. Its distinct mechanism differentiates it from other serotonergic tools.

A Key Starting Material for the Synthesis of HDAC Inhibitors and Analogs

The optimized, scalable synthesis yielding high-purity 2-Methyltryptamine [3] establishes it as the preferred starting material for medicinal chemistry campaigns focused on developing novel panobinostat (LBH589) analogs or other tryptamine-based therapeutics targeting histone deacetylases or other epigenetic modulators [4].

A Low-Abuse-Liability Compound for Behavioral Neuroscience Studies

For behavioral studies where the rewarding or reinforcing properties of a compound are a confound, 2-Methyltryptamine's lack of CPP and self-administration [1] makes it a suitable tool. It can be used to probe serotonergic contributions to behavior without the interference of addiction-related neural circuitry, simplifying experimental interpretation and easing regulatory hurdles.

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